molecular formula C7H12Cl2N2O B2773548 5-(1-Aminoethyl)-1H-pyridin-2-one;dihydrochloride CAS No. 2416237-10-8

5-(1-Aminoethyl)-1H-pyridin-2-one;dihydrochloride

Cat. No. B2773548
CAS RN: 2416237-10-8
M. Wt: 211.09
InChI Key: MYLBRKFTWPKTNN-UHFFFAOYSA-N
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Description

The compound “(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride” is similar to the one you’re asking about . It has a CAS Number of 2109874-06-6 and a molecular weight of 223.14 .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, “1-Aminoethyl”, has a molecular formula of C2H6N .


Chemical Reactions Analysis

In a study on the chiral toxicology of organophosphorus nerve agents, a compound was formed by a rapid derivatization with ®—2-(1 aminoethyl) phenol, followed by LC–MS/MS analysis .


Physical And Chemical Properties Analysis

A compound named “4-(2-Aminoethyl)aniline” has a melting point range of 28 - 31 °C (82 - 88 °F) according to the literature .

Safety and Hazards

The safety data sheet for “4-(2-Aminoethyl)aniline” indicates that it causes severe skin burns and eye damage .

Future Directions

In the field of chiral solvating agents for nuclear magnetic resonance (NMR) spectroscopy designed for the chiral analysis of amino acid derivatives, notable advancements have been made with thiourea–CSAs . This could be a potential future direction for research involving “5-(1-Aminoethyl)-1H-pyridin-2-one;dihydrochloride”.

properties

IUPAC Name

5-(1-aminoethyl)-1H-pyridin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-5(8)6-2-3-7(10)9-4-6;;/h2-5H,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXRYVVXJAONLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC(=O)C=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Aminoethyl)-1H-pyridin-2-one;dihydrochloride

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